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molecular formula C18H16N2OS B8401822 alpha-(2-Phenylethyl)-imidazo[2,1-b]benzothiazole-3-methanol

alpha-(2-Phenylethyl)-imidazo[2,1-b]benzothiazole-3-methanol

Cat. No. B8401822
M. Wt: 308.4 g/mol
InChI Key: WUWMQSMDIWQMSF-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

Magnesium metal (0.29 g), 12 g atom) in dry THF (70 mL) was treated with (2-bromoethyl) benzene (0.44 mL) and an Iodine crystal. When the Iodine color had discharged additional (2-bromoethyl)benzene (1.2 mL) was added and the suspension was reacted for 24 hours. Solid imidazo[2,1-b]benzothiazole-3-carboxaldehyde (Formula J-3) (0.606 g, 3.0 mmol) was added and the mixture was reacted for 1.25 hours. The solution was decanted into 5% NH4Cl solution (250 mL) and the mixture was extracted with ethyl acetate. Drying and evaporation of the extract gave pure α-(2-phenylethyl)-imidazo[2,1-b]benzothiazole-3-methanol (Formula J-4) (0.81 g) after trituration of residue with acetonitrile. An aliquot of the triturated product was crystallized from acetonitrile solution to provide an analytical sample of α-(2-phenylethyl)-imidazo[2,1-b]benzothiazole-3-methanol (Formula J-4) (m.p. 174-175°).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.II.[N:13]1[CH:14]=[C:15]([CH:25]=[O:26])[N:16]2[C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[S:18][C:17]=12>C1COCC1>[C:5]1([CH2:4][CH2:3][CH:25]([C:15]2[N:16]3[C:17]([S:18][C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=43)=[N:13][CH:14]=2)[OH:26])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.44 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Step Five
Name
Quantity
0.606 g
Type
reactant
Smiles
N=1C=C(N2C1SC1=C2C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the suspension was reacted for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The solution was decanted into 5% NH4Cl solution (250 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the extract

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(O)C1=CN=C2SC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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